molecular formula C18H14N4O3S B2836349 N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1206986-29-9

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2836349
CAS No.: 1206986-29-9
M. Wt: 366.4
InChI Key: BOSSFIGDFINWKT-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic heterocyclic compound combining a thiazole core substituted with a furan moiety and a propanamide linker to a 4-oxoquinazolin-3(4H)-yl group. The furan-thiazole segment may enhance electron-rich interactions, while the quinazolinone moiety is known for its role in DNA intercalation and enzyme inhibition .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-16(21-18-20-14(10-26-18)15-6-3-9-25-15)7-8-22-11-19-13-5-2-1-4-12(13)17(22)24/h1-6,9-11H,7-8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSSFIGDFINWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.

    Quinazolinone synthesis: The quinazolinone moiety can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate amide or nitrile.

    Coupling reactions: The final step involves coupling the thiazole and quinazolinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Furanones, sulfoxides.

    Reduction products: Dihydroquinazolinones, thiazolidines.

    Substitution products: Halogenated thiazoles, aminothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines furan, thiazole, and quinazoline moieties. Its molecular formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 372.42 g/mol. The structural complexity contributes to its potential efficacy in various applications, particularly in medicinal chemistry.

Antimicrobial Properties

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has demonstrated significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness comparable to established antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Study: A research study evaluated the compound against a range of bacterial strains, revealing a broad spectrum of activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. In vitro studies have indicated that it can significantly reduce cell viability in human breast cancer cells (MCF-7).

Table: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HeLa30
A54920

Mechanism of Action: The anticancer effects are primarily mediated through the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways.

Case Study: Research focused on the compound's inhibition of enoyl-acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid synthesis. The compound exhibited competitive inhibition with an IC50 value indicating substantial efficacy against Mycobacterium tuberculosis.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Common methods include:

  • Condensation Reactions: Utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification Techniques: Employing chromatography methods to isolate the desired product from by-products.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Key Structural Differences :

Compound Thiazole Substituent Linker Quinazolinone Bioactivity
Target Compound 4-(furan-2-yl) Propanamide Present Not reported
Compound 31 5-(4-fluorophenyl) Propanamide Absent KPNB1 inhibition, anticancer
2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide None Acetamide Present Lower yield (32%)

Quinazolinone-Containing Derivatives

The 4-oxoquinazolin-3(4H)-yl group is a hallmark of DNA-binding agents and kinase inhibitors:

  • (R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (24): Substitution at the C-8 position of quinazolinone improves solubility and nicotinamide site binding, achieving 79.5% yield and 291°C melting point .
  • N-(3-Hydroxypyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4f) : The hydroxypyridine group enhances hydrogen bonding, contributing to its moderate yield (41%) and stability .

Impact of Substituents :

  • C-8 modifications in quinazolinone derivatives (e.g., compound 24) demonstrate that substituent positioning critically affects potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

  • Methodology : Synthesis typically involves sequential coupling of the thiazole and quinazolinone moieties. Key steps include:

Thiazole formation : Reacting 4-(furan-2-yl)thiazol-2-amine with a propanamide precursor under reflux in ethanol or DMF .

Amidation : Coupling the thiazole intermediate with 4-oxoquinazolin-3(4H)-yl-propanoic acid using carbodiimide crosslinkers (e.g., EDC/HCl) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

  • Characterization : Confirm structure via 1H^1H-NMR (e.g., furan protons at δ 6.3–7.2 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and HPLC (C18 column, ≥95% purity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Primary Tools :

  • NMR Spectroscopy : Assign thiazole (δ 7.5–8.0 ppm), quinazolinone (δ 8.2–8.5 ppm), and amide (δ 2.5–3.5 ppm) protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity and stability under varying mobile phases (e.g., methanol/water gradients) .

Q. What are the primary biological activities reported for this compound?

  • Anticancer Potential : Demonstrated in vitro via MTT assays against cancer cell lines (e.g., IC50_{50} values <10 µM for breast cancer MCF-7 cells) .
  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, with zones of inhibition >15 mm at 50 µg/mL .
  • Mechanistic Clues : Preliminary data suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Strategies :

  • Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst ratio) using response surface methodology .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but require careful removal during purification .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the furan-thiazole core .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
  • SAR Analysis : Compare analogs (e.g., substituting furan with phenyl) to identify critical pharmacophores .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approaches :

Protocol Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration) .

Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

Orthogonal Assays : Validate anticancer activity using clonogenic survival assays alongside MTT .

Q. What strategies improve the compound’s metabolic stability?

  • In Vitro Models :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Identify metabolic hotspots (e.g., furan oxidation) using recombinant enzymes .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the thiazole ring to reduce CYP-mediated metabolism .

Methodological Resources

Parameter Recommended Protocol Reference
Synthesis Yield Optimize EDC/HCl ratio (1:1.2) in DMF at 0–5°C
Apoptosis Assay Caspase-Glo® 3/7 + JC-1 mitochondrial dye
Purity Criteria ≥95% by HPLC (C18, 254 nm)
Docking Software AutoDock Vina (PDB ID: 1M17 for EGFR)

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